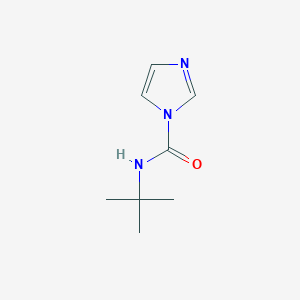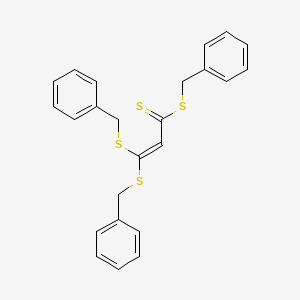
Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate is an organic compound characterized by the presence of benzyl groups and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate typically involves the reaction of benzyl halides with thiol-containing compounds under specific conditions. One common method is the copper-catalyzed coupling of benzyl halides with alkynoic acids, which can be performed under ligand-free conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar copper-catalyzed processes. The use of ionic liquids as solvents can enhance the reaction efficiency and stability .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: Substitution reactions at the sulfur atoms can lead to the formation of different benzyl sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Benzyl Grignard reagents are often employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various benzyl sulfides.
Aplicaciones Científicas De Investigación
Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocycles and other complex molecules.
Medicine: Investigated for its potential therapeutic properties due to its unique sulfur-containing structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing products, which may exert biological or chemical effects. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile in different applications .
Comparación Con Compuestos Similares
Benzyl sulfides: These compounds share the benzyl and sulfur structural features and are used in similar applications.
Benzyl 3-phenylpropiolates: These compounds are also synthesized via copper-catalyzed coupling reactions and have applications in heterocycle synthesis.
Uniqueness: Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate is unique due to its dual benzylsulfanyl groups, which provide distinct reactivity and potential for diverse applications compared to other benzyl sulfides and related compounds .
Propiedades
Fórmula molecular |
C24H22S4 |
|---|---|
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate |
InChI |
InChI=1S/C24H22S4/c25-23(26-17-20-10-4-1-5-11-20)16-24(27-18-21-12-6-2-7-13-21)28-19-22-14-8-3-9-15-22/h1-16H,17-19H2 |
Clave InChI |
YDZWRJDOXNINNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=CC(=S)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13882795.png)
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
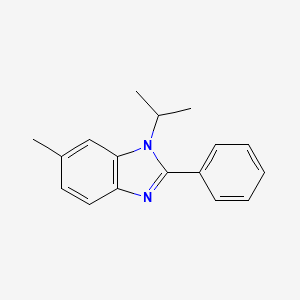
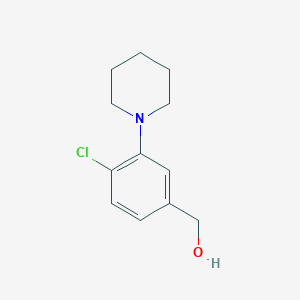
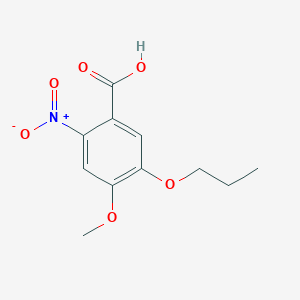
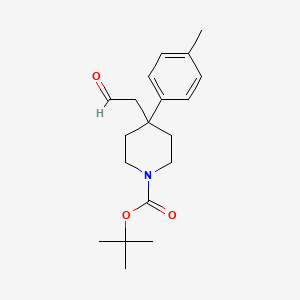
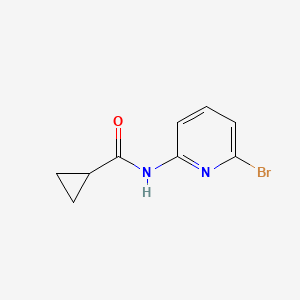
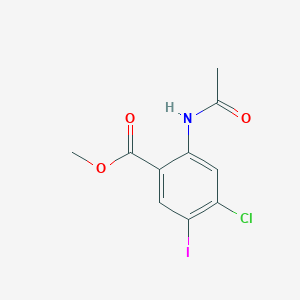
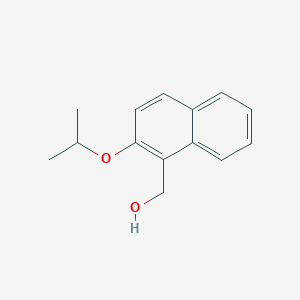
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)
